1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9ClF2O It is a derivative of phenylpropanone, where the phenyl ring is substituted with a difluoromethyl group and the propanone moiety is chlorinated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one typically involves the chlorination of 1-(2-(difluoromethyl)phenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of both a difluoromethyl group and a chlorinated propanone moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9ClF2O |
---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O/c1-6(14)9(11)7-4-2-3-5-8(7)10(12)13/h2-5,9-10H,1H3 |
InChI Key |
FNZPRXKVMMGUNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1C(F)F)Cl |
Origin of Product |
United States |
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